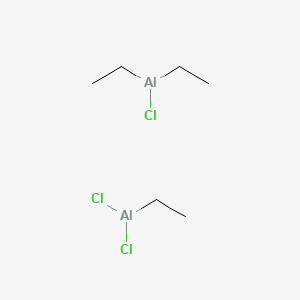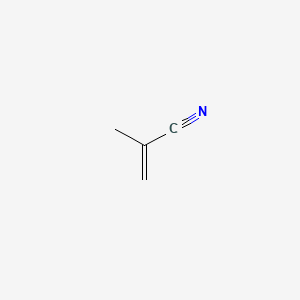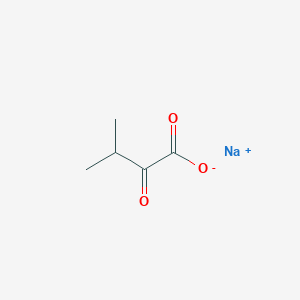
sodium;3-methyl-2-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “sodium;3-methyl-2-oxobutanoate” is a chemical entity with significant relevance in various scientific fields. It is known for its unique properties and applications, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-methyl-2-oxobutanoate involves a series of chemical reactions that require precise conditions. The specific synthetic routes and reaction conditions are tailored to achieve high purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents and conditions].
Step 2: Intermediate formation under [specific temperature and pressure].
Step 3: Final product isolation and purification using [specific techniques].
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves:
Large-scale reactors: Utilization of industrial reactors to handle large volumes.
Optimized reaction conditions: Ensuring consistent quality and yield.
Purification processes: Advanced techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
sodium;3-methyl-2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [specific products].
Reduction: Reaction with reducing agents under [specific conditions].
Substitution: Replacement of functional groups using [specific reagents].
Common Reagents and Conditions
Oxidizing agents: [Examples of oxidizing agents].
Reducing agents: [Examples of reducing agents].
Substitution reagents: [Examples of substitution reagents].
Major Products Formed
The major products formed from these reactions include [specific compounds], which are of interest due to their [specific properties or applications].
Scientific Research Applications
sodium;3-methyl-2-oxobutanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions.
Biology: Studied for its effects on biological systems and potential therapeutic uses.
Medicine: Investigated for its potential in drug development and treatment of diseases.
Industry: Utilized in the production of [specific industrial products].
Mechanism of Action
The mechanism of action of sodium;3-methyl-2-oxobutanoate involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to molecular targets: Interaction with [specific proteins or enzymes].
Modulating pathways: Influencing [specific biochemical pathways].
Resulting effects: Leading to [specific physiological or biochemical outcomes].
Properties
IUPAC Name |
sodium;3-methyl-2-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQBZDCJCRFGKA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
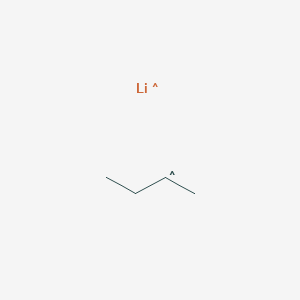
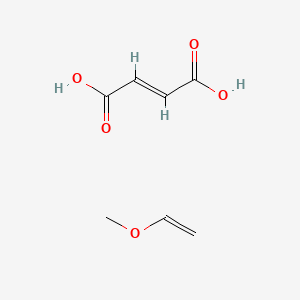
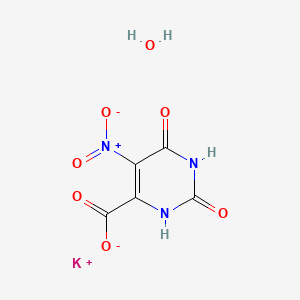

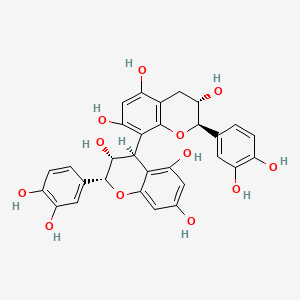
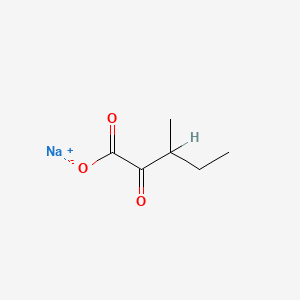
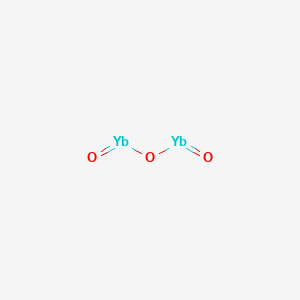
![sodium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B7799997.png)

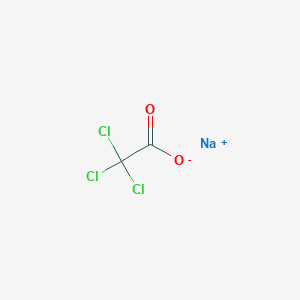
![[4-(4-azaniumyl-3-methoxyphenyl)-2-methoxyphenyl]azanium;dichloride](/img/structure/B7799947.png)

